molecular formula C13H11N3 B13110537 Acridine, 3,5-diamino- CAS No. 40505-25-7

Acridine, 3,5-diamino-

Cat. No.: B13110537
CAS No.: 40505-25-7
M. Wt: 209.25 g/mol
InChI Key: YLRXBQGINRDTNY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acridine-3,5-diamine typically involves the Ullmann condensation reaction. In this process, 2-bromobenzoic acid reacts with different anilines to form 2-arylamino benzoic acids. These intermediates are then cyclized using polyphosphoric acid (PPA) to yield acridine derivatives .

Industrial Production Methods

Industrial production methods for acridine derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Acridine-3,5-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction often involves halogenation or nitration, using reagents like chlorine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Chlorine, nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield acridone derivatives, while substitution reactions can introduce various functional groups onto the acridine ring .

Scientific Research Applications

Acridine-3,5-diamine has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of various acridine derivatives.

    Biology: Acts as a fluorescent probe for visualizing biomolecules.

    Medicine: Exhibits anticancer, antimicrobial, and antiviral activities.

    Industry: Used in the production of dyes and fluorescent materials

Mechanism of Action

The mechanism of action of acridine-3,5-diamine primarily involves DNA intercalation. This process disrupts DNA synthesis and transcription by inserting itself between adjacent base pairs of the DNA molecule. This can inhibit the activity of enzymes such as topoisomerase and telomerase, which are essential for DNA replication and cell division .

Comparison with Similar Compounds

Similar Compounds

  • Acriflavine
  • Proflavine
  • Quinacrine

Uniqueness

Acridine-3,5-diamine is unique due to its specific substitution pattern on the acridine ring, which imparts distinct chemical and biological properties. For example, it has been shown to have stronger inhibitory effects on acetylcholinesterase compared to its analogues .

Properties

IUPAC Name

acridine-3,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-10-5-4-8-6-9-2-1-3-11(15)13(9)16-12(8)7-10/h1-7H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRXBQGINRDTNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC3=C(C=C(C=C3)N)N=C2C(=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193518
Record name Acridine, 3,5-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40505-25-7
Record name Acridine, 3,5-diamino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040505257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acridine, 3,5-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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